Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H19BrN2O3S It is a piperazine derivative that features a tert-butyl ester group and a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate typically involves the reaction of 5-bromothiophene-2-carbonyl chloride with tert-butyl piperazine-1-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Piperazine carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-chlorothiophene-2-carbonyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .
Properties
IUPAC Name |
tert-butyl 4-(5-bromothiophene-2-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12(18)10-4-5-11(15)21-10/h4-5H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGGMJYQYBZNAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146652 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-71-6 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(5-bromo-2-thienyl)carbonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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